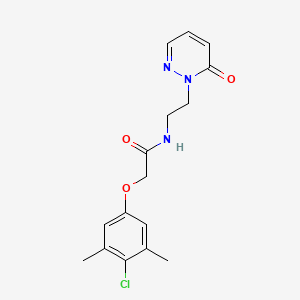
2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups including a fluoro-substituted benzene ring, a sulfonamide group, a tetrahydro-2H-pyran ring, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring and the tetrahydro-2H-pyran ring would add a level of three-dimensionality to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The sulfonamide group could potentially undergo hydrolysis, and the fluoro-substituted benzene ring could potentially undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could potentially make the compound more soluble in water, while the fluoro-substituted benzene ring could potentially increase its lipophilicity .
Applications De Recherche Scientifique
Fluorometric Sensing Applications
Benzenesulfonamide derivatives have been applied in the development of novel sensors for detecting metal ions, such as mercury (Hg2+), based on fluorometric "turn-off" mechanisms. These compounds demonstrate high selectivity and sensitivity, making them suitable for environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Pharmacological Applications
Compounds featuring the benzenesulfonamide moiety have been synthesized and evaluated for their inhibitory activities against cyclooxygenase-2 (COX-2), suggesting potential for the development of new anti-inflammatory drugs. The structural modifications of these compounds have led to significant pharmacological properties, including selectivity and potency for COX-2 inhibition, highlighting their potential in therapeutic applications (Pal et al., 2003).
Antimicrobial and Antitubercular Agents
Benzenesulfonamide derivatives have been explored for their antimicrobial and antitubercular properties, showing promising activity against various bacteria, including E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, as well as the tubercular strain H37Rv. These findings support the potential use of benzenesulfonamide compounds in combating bacterial infections and tuberculosis (Shingare et al., 2018).
Antidiabetic Agents
Research on fluorinated pyrazoles and benzenesulfonylurea derivatives has indicated significant antidiabetic activity, suggesting these compounds could serve as leads for the development of new treatments for diabetes. The study highlights the potential of benzenesulfonamide derivatives in contributing to antidiabetic drug discovery (Faidallah et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIALHKHJFGOHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)
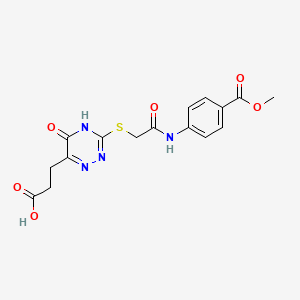
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2408320.png)
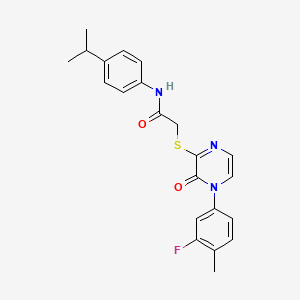
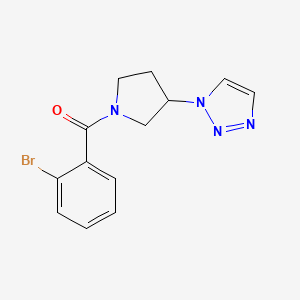
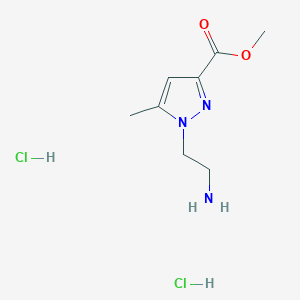
![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
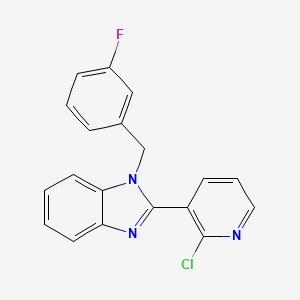
![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)
